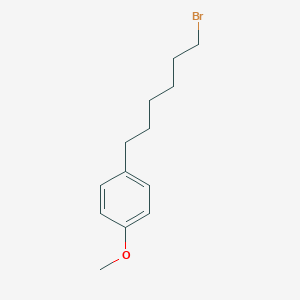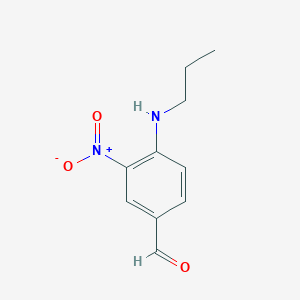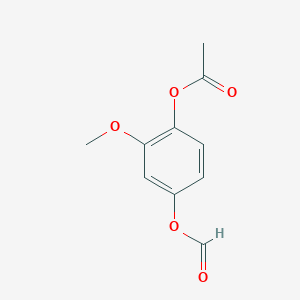
(4-bromopyrazol-1-yl) morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromopyrazol-1-yl) morpholine-4-carboxylate is a chemical compound that combines the structural features of morpholine, carboxylic acid, and pyrazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromopyrazol-1-yl) morpholine-4-carboxylate typically involves the esterification of morpholine-4-carboxylic acid with 4-bromo-pyrazole. The reaction can be carried out using standard esterification techniques, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromopyrazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ester bond can be hydrolyzed to yield morpholine-4-carboxylic acid and 4-bromo-pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: Morpholine-4-carboxylic acid and 4-bromo-pyrazole.
Aplicaciones Científicas De Investigación
(4-bromopyrazol-1-yl) morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-bromopyrazol-1-yl) morpholine-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine-4-carboxylic Acid Esters: Compounds with similar ester functional groups but different substituents on the pyrazole ring.
4-Bromo-pyrazole Derivatives: Compounds with the same pyrazole ring but different ester groups.
Propiedades
Fórmula molecular |
C8H10BrN3O3 |
|---|---|
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
(4-bromopyrazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10BrN3O3/c9-7-5-10-12(6-7)15-8(13)11-1-3-14-4-2-11/h5-6H,1-4H2 |
Clave InChI |
SLRCAFNMWBRXJF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)ON2C=C(C=N2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-2-[1-(2,5-difluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8417214.png)


![N-[2-(4-methoxyphenyl)-1-methylethyl]-N-ethyl-(piperidin-4-ylmethyl)amine](/img/structure/B8417234.png)



![4-[(3-Nitro-benzylidene)-amino]-benzonitrile](/img/structure/B8417254.png)

![[4-[(5S)-5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl]-2-fluoro-phenyl]sulfanylmethyl thiocyanate](/img/structure/B8417262.png)


